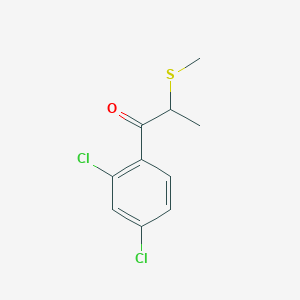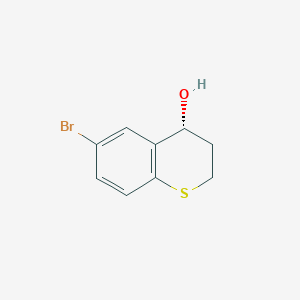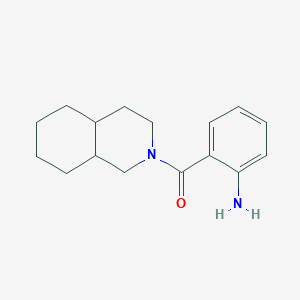
2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(decahydroisoquinoline-2-carbonyl)aniline: is an organic compound with the molecular formula C16H22N2O It is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(decahydroisoquinoline-2-carbonyl)aniline typically involves the following steps:
Formation of Decahydroisoquinoline: This can be achieved through the hydrogenation of isoquinoline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
Acylation: The decahydroisoquinoline is then acylated using an appropriate acyl chloride to form the decahydroisoquinoline-2-carbonyl chloride.
Amination: Finally, the decahydroisoquinoline-2-carbonyl chloride is reacted with aniline to yield 2-(decahydroisoquinoline-2-carbonyl)aniline.
Industrial Production Methods
In an industrial setting, the production of 2-(decahydroisoquinoline-2-carbonyl)aniline would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce costs.
化学反応の分析
Types of Reactions
2-(decahydroisoquinoline-2-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated isoquinoline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
科学的研究の応用
2-(decahydroisoquinoline-2-carbonyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: This compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in studying the interactions of isoquinoline derivatives with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(decahydroisoquinoline-2-carbonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The isoquinoline core can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- 2-(piperidin-1-ylcarbonyl)phenylamine
- 5-(3,5-dimethylpiperidine-1-carbonyl)-2-methylaniline
- (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
- 2-(azepane-1-carbonyl)aniline
Uniqueness
2-(decahydroisoquinoline-2-carbonyl)aniline is unique due to its decahydroisoquinoline core, which imparts specific chemical and biological properties. Compared to other similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C16H22N2O |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-(2-aminophenyl)methanone |
InChI |
InChI=1S/C16H22N2O/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h3-4,7-8,12-13H,1-2,5-6,9-11,17H2 |
InChIキー |
NWJAOFRUQNSJGK-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CN(CCC2C1)C(=O)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
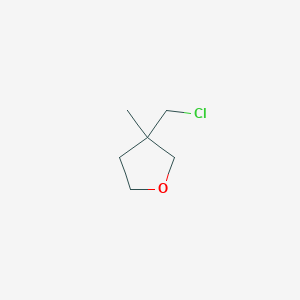
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
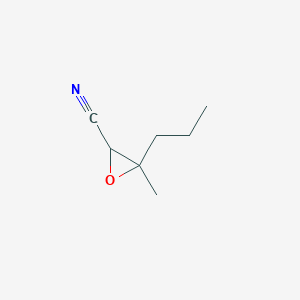
![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
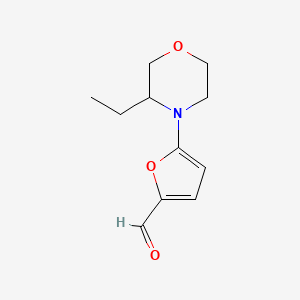
![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)

![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
